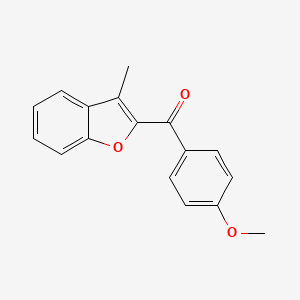
2-(4-methoxybenzoyl)-3-methyl-1-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxybenzoyl)-3-methyl-1-benzofuran is an organic compound with the molecular formula C17H14O3. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as benzimidazole and benzofuran derivatives, have been reported to exhibit antimicrobial activity . They are also known to interact with key functional proteins in bacterial cell division .
Mode of Action
These compounds are known to bind to their targets and inhibit their function, leading to the disruption of essential biological processes .
Biochemical Pathways
Based on the reported activities of similar compounds, it can be inferred that this compound may interfere with the pathways involved in bacterial cell division .
Pharmacokinetics
Similar compounds have been reported to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations .
Result of Action
Based on the reported activities of similar compounds, it can be inferred that this compound may inhibit the growth of bacteria by disrupting essential biological processes .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran typically involves the reaction of 4-methoxybenzoyl chloride with 3-methyl-1-benzofuran-2-ylmethanol in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-methoxybenzoyl)-3-methyl-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
2-(4-methoxybenzoyl)-3-methyl-1-benzofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone
- (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone
Uniqueness
2-(4-methoxybenzoyl)-3-methyl-1-benzofuran stands out due to its unique combination of a methoxyphenyl group and a benzofuran moiety, which imparts distinct chemical and biological properties. Its specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry .
Propiedades
IUPAC Name |
(4-methoxyphenyl)-(3-methyl-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-14-5-3-4-6-15(14)20-17(11)16(18)12-7-9-13(19-2)10-8-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEDUINFUWIUNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[2-(benzyloxy)ethyl]-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone](/img/structure/B2830881.png)
![3-Cyclopropyl-6-[5-(5-fluoropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2830882.png)
![N-[4-(dimethylamino)phenyl]-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2830884.png)
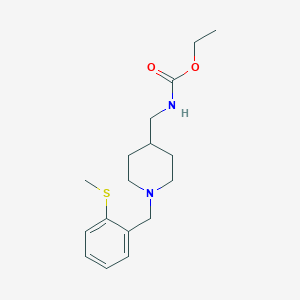
![[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2830888.png)
![4-bromo-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2830889.png)
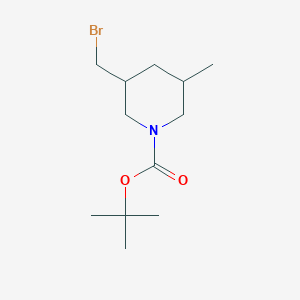
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2830893.png)
![3-methyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2830894.png)
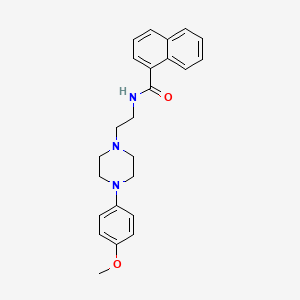
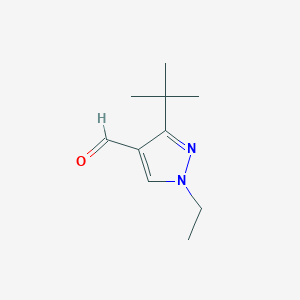
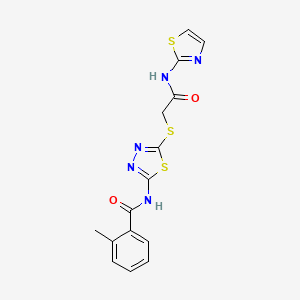
![2-morpholino-N-[3-(2-pyrazinyloxy)phenyl]acetamide](/img/structure/B2830900.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-methylphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B2830901.png)
